4-Acetyl-2-chlorobenzoic acid

Description

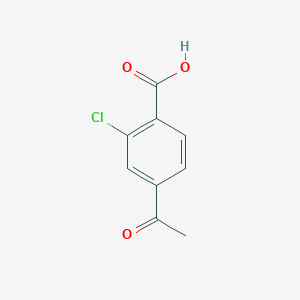

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASJLCWKGSURCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115382-35-9 | |

| Record name | 4-Acetyl-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid (CAS No. 115382-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Acetyl-2-chlorobenzoic acid, registered under CAS number 115382-35-9, is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile and highly valuable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its critical role in the development of targeted cancer therapies, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 115382-35-9 | [1][3] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-172 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |

| Purity | ≥ 98% | [1] |

| Shelf Life | 2 years under recommended storage conditions | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the oxidation of a substituted toluene derivative. The following protocol is a representative method for its preparation.

Experimental Protocol: Oxidation of 3-Chloro-4-methylacetophenone

This protocol outlines the synthesis of this compound from 3-chloro-4-methylacetophenone.

Materials:

-

3-Chloro-4-methylacetophenone

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylacetophenone in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Oxidation: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Precipitation: Carefully acidify the filtrate with sulfuric acid or hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.

Causality Behind Experimental Choices:

-

The use of a strong oxidizing agent like potassium permanganate is essential for the conversion of the methyl group on the aromatic ring to a carboxylic acid.

-

The reaction is performed under basic conditions to keep the product, a carboxylic acid, in its soluble salt form during the oxidation, preventing it from precipitating with the manganese dioxide.

-

Acidification is the critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid product, which is less soluble in the acidic aqueous solution.

-

Recrystallization is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

Caption: Synthesis workflow for this compound.

Applications in Drug Development: A Crucial Intermediate for PARP Inhibitors

This compound is a key building block in the synthesis of a class of anti-cancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[1][3][4][5] These drugs are a form of targeted therapy that exploits deficiencies in DNA repair mechanisms in certain cancer cells, particularly those with BRCA1 or BRCA2 mutations.[1][4]

Role in the Synthesis of Olaparib and Niraparib:

Olaparib and Niraparib are two FDA-approved PARP inhibitors used in the treatment of ovarian, breast, and other cancers.[1][3][6][7] The synthesis of these complex molecules often involves the use of this compound or its derivatives as a key intermediate to construct the core scaffold of the drug. The carboxylic acid and acetyl groups provide reactive handles for subsequent chemical transformations, allowing for the assembly of the final drug structure.

The general role of this compound in the synthesis of PARP inhibitors involves its conversion into a more complex intermediate which is then coupled with other fragments to form the final drug molecule. This highlights the importance of this compound in providing a foundational piece for the construction of these life-saving medications.

Caption: Role of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. The critical role of this compound in the synthesis of life-saving PARP inhibitors for cancer therapy underscores its importance in modern drug development. Researchers and scientists who understand the properties, synthesis, and applications of this compound are well-equipped to leverage its potential in the creation of novel and impactful chemical entities.

References

- 1. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Acetyl-2-chlorobenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Acetyl-2-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: this compound is a key organic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a benzene ring substituted with carboxylic acid, acetyl, and chloro groups, provides a versatile scaffold for building more complex molecules.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and drug development professionals, as these characteristics directly influence reaction kinetics, purification strategies, formulation, and storage stability. This guide provides a comprehensive overview of its core physical attributes, detailed experimental protocols for their verification, and the scientific rationale behind these methodologies.

Core Physicochemical Properties

A summary of the essential physical and chemical data for this compound is presented below. This data serves as a critical baseline for laboratory and industrial applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 115382-35-9 | [2][3][4] |

| Molecular Formula | C₉H₇ClO₃ | [1][2][4] |

| Molecular Weight | 198.60 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-172 °C | [1] |

| Density | 1.37 g/cm³ | [1] |

| Purity | Typically ≥98% (by HPLC) | [1][3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |

| Shelf Life | 2 years under recommended storage conditions | [1] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container. | [1] |

Detailed Analysis of Key Physical Properties

Appearance and Form

This compound typically presents as a white to off-white crystalline solid.[1] The crystalline nature is indicative of a well-ordered molecular lattice, which is directly related to its distinct melting point. The color can be an initial, qualitative indicator of purity; significant deviation from off-white may suggest the presence of impurities or degradation products.

Solubility Profile: A Practical Insight

The solubility of a compound is a critical parameter for a synthetic chemist. The molecule's structure dictates its solubility characteristics: the polar carboxylic acid group imparts some potential for hydrogen bonding, while the largely nonpolar chlorinated benzene ring and acetyl group dominate, limiting aqueous solubility.

-

Aqueous Solubility: It is described as slightly soluble in water.[1] This is expected, as the energetic cost of disrupting the hydrogen-bonding network of water is not fully compensated by the solvation of the molecule.

-

Organic Solubility: Its solubility in organic solvents such as ethanol is a key practical advantage.[1] This allows for its use in a wide range of non-aqueous reaction media, facilitating homogeneous reaction conditions which are often essential for achieving high yields and purity in organic synthesis. The choice of solvent is critical; protic solvents like ethanol can interact with the carboxylic acid group, while aprotic solvents may be preferred for reactions involving that functional group.

Thermal Stability and Melting Point

The melting point of 168-172°C is a defining physical constant for this compound.[1] For a crystalline solid, the melting point range provides two key insights:

-

Identity: A sharp melting point, consistent with the literature value, serves as a reliable indicator of the compound's identity.

-

Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. A narrow range (e.g., 1-2°C) suggests high purity, whereas a broad range (e.g., >5°C) indicates the presence of significant impurities. The compound is noted to be stable under normal conditions but decomposes when exposed to strong acids or bases.[1]

Experimental Protocols for Property Verification

To ensure the integrity of starting materials, in-house verification of physical properties is a cornerstone of good laboratory practice. The following protocols are self-validating systems for determining melting point and solubility.

Melting Point Determination using the Thiele Tube Method

This classic technique provides a reliable and cost-effective means of determining the melting point. The causality behind this method is the principle of uniform heat transfer provided by the circulating mineral oil, ensuring the sample and the thermometer experience the same temperature.

Step-by-Step Methodology:

-

Sample Preparation: Finely crush a small amount of the this compound powder. A fine powder ensures efficient and uniform heat transfer within the sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube on a hard surface to compact the sample tightly at the bottom.

-

Apparatus Setup: Secure the capillary tube to a calibrated thermometer using a rubber band or wire. The sample should be level with the thermometer's bulb.

-

Thiele Tube Immersion: Clamp the Thiele tube and immerse the thermometer and capillary in the mineral oil, ensuring the oil level is above the side-arm junction but below the thermometer's immersion line.

-

Heating: Begin heating the side arm of the Thiele tube gently with a micro-burner. The unique shape of the tube creates a convection current, ensuring the oil circulates and provides a uniform temperature.

-

Observation: Heat rapidly to about 15-20°C below the expected melting point (168°C). Then, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the oil, the thermometer, and the sample, preventing an overestimation of the melting point.

-

Recording Data: Record the temperature at which the first drop of liquid appears (the lower end of the range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the range).

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination via Thiele Tube.

Qualitative Solubility Assessment

This experiment systematically determines the solubility profile of the compound in a range of common laboratory solvents, which is vital for selecting appropriate solvents for reactions, extractions, and chromatography.

Step-by-Step Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane).

-

Sample Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds. The increased kinetic energy helps overcome the activation energy barrier for dissolution.

-

Classification: Observe the results and classify as:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): For samples that are slightly soluble or insoluble, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling (e.g., recrystallization).

Workflow Diagram: Solubility Assessment

Caption: Protocol for Qualitative Solubility Assessment.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

Conclusion

The physical properties of this compound—its crystalline form, distinct melting point, and characteristic solubility profile—are foundational to its effective use in chemical synthesis. The protocols outlined in this guide provide a robust framework for verifying these properties, ensuring the quality and consistency of the material. For professionals in research and drug development, a thorough understanding and verification of these parameters are indispensable for predictable and successful synthetic outcomes.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 115382-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. americanelements.com [americanelements.com]

- 5. 4-Acetyl-2-chloro-benzoic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-chlorobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure—comprising a carboxylic acid, a ketone, and a chlorinated aromatic ring—offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol with mechanistic insights, thorough analytical characterization, and a discussion of its applications in medicinal chemistry.

Introduction

This compound (CAS No. 115382-35-9) is a white to off-white crystalline solid with the chemical formula C₉H₇ClO₃.[1][2] Its strategic importance in organic synthesis stems from the differential reactivity of its functional groups, allowing for selective modifications to build intricate molecular architectures. The presence of the chlorine atom, acetyl group, and carboxylic acid on the benzene ring provides multiple reaction sites for chemists to exploit in the design and synthesis of new chemical entities. This guide aims to be a comprehensive resource for researchers, providing both foundational knowledge and practical insights into the effective utilization of this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 115382-35-9 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chlorotoluene, followed by oxidation of the methyl group. The Friedel-Crafts reaction introduces the acetyl group, and the subsequent oxidation converts the methyl group to the carboxylic acid.

Reaction Scheme

References

An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of 4-acetyl-2-chlorobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's fundamental properties, outlines a robust synthetic protocol, details methods for structural elucidation, and discusses its applications and safety considerations. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structural features—a carboxylic acid group for amide or ester formation, a ketone for further derivatization, and a chlorinated benzene ring that influences reactivity and provides a site for cross-coupling reactions—make it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 115382-35-9 | [2][3] |

| Molecular Formula | C₉H₇ClO₃ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-172 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol) | [1] |

| Density | 1.37 g/cm³ | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | [3] |

| InChIKey | KASJLCWKGSURCV-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a reliable and common strategy for preparing substituted benzoic acids involves the oxidation of an alkyl group on the benzene ring. This approach is often high-yielding and utilizes readily available starting materials. Here, we propose a robust protocol starting from 3-chloro-4-methylacetophenone.

Causality of Experimental Design: The choice of potassium permanganate (KMnO₄) as the oxidizing agent is deliberate. It is a powerful and cost-effective oxidant capable of converting an aryl-bound methyl group to a carboxylic acid under aqueous alkaline conditions, while the ketone and aryl chloride functionalities remain intact under controlled temperatures. The initial basic conditions (using NaOH or KOH) are crucial for solubilizing the permanganate and facilitating the reaction mechanism, which proceeds through a series of manganese intermediates. The final acidification step serves two purposes: it neutralizes the excess base and protonates the carboxylate salt to precipitate the desired carboxylic acid product.

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylacetophenone (1 eq.).

-

Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, 3 eq.) in a mixture of water and 1 M sodium hydroxide (NaOH). Add this solution slowly to the flask containing the starting material.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. Maintain reflux for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. The brown precipitate observed is manganese dioxide (MnO₂). Filter the mixture through a pad of celite to remove the MnO₂ solid, washing the filter cake with a small amount of hot water.

-

Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification. While experimentally verified spectra for this specific compound are not widely published, the expected features can be reliably predicted based on its structure.

Analytical Workflow

Caption: Spectroscopic workflow for structural confirmation.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Assignment |

| ¹H NMR | Singlet | ~11-13 ppm | Carboxylic acid proton (-COOH) |

| Doublet | ~8.0-8.2 ppm | Aromatic proton ortho to acetyl group | |

| Doublet of doublets | ~7.8-8.0 ppm | Aromatic proton between functional groups | |

| Doublet | ~7.6-7.8 ppm | Aromatic proton ortho to chloro group | |

| Singlet | ~2.6 ppm | Acetyl methyl protons (-COCH₃) | |

| ¹³C NMR | Carbonyl | ~195-198 ppm | Acetyl carbonyl carbon |

| Carbonyl | ~165-168 ppm | Carboxylic acid carbonyl carbon | |

| Aromatic | ~125-145 ppm | 6 distinct aromatic carbon signals | |

| Methyl | ~27 ppm | Acetyl methyl carbon | |

| FTIR | Broad O-H Stretch | 2500-3300 cm⁻¹ | Carboxylic acid O-H |

| C=O Stretch | 1700-1720 cm⁻¹ | Carboxylic acid C=O | |

| C=O Stretch | 1670-1690 cm⁻¹ | Ketone C=O | |

| C-Cl Stretch | 750-850 cm⁻¹ | Aryl-Chloride C-Cl |

Standard Operating Procedure for Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dried product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).

-

Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz). Acquire ¹H and ¹³C{¹H} spectra.

-

Analysis: Reference the spectra to the residual solvent peak. Integrate proton signals and compare chemical shifts to predicted values for structural confirmation.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the product with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-Cl) as detailed in Table 2.

Applications in Drug Development and Chemical Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: The carboxylic acid can be converted into esters, amides, or acid chlorides, serving as a handle to connect the molecule to other pharmacophores. The ketone can undergo reactions such as reduction, reductive amination, or condensation to build molecular complexity. It serves as a key building block for APIs.[1][4]

-

Agrochemicals and Dyes: Similar to its use in pharmaceuticals, it acts as an intermediate in the production of pesticides and dye molecules, where the specific substitution pattern on the aromatic ring is crucial for biological activity or color properties.[1][4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[5] Avoid generating dust.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[5]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Acetyl-2-chlorobenzoic acid solubility data

An In-Depth Technical Guide to the Solubility of 4-Acetyl-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research and pharmaceutical development. Recognizing that publicly available solubility data for this specific compound is limited, this guide focuses on equipping researchers with the fundamental principles and robust experimental methodologies required to determine its solubility accurately. We will delve into the theoretical underpinnings of solubility, present detailed, field-tested protocols for solubility determination, and discuss the critical factors influencing the solubility of this molecule. Furthermore, this guide will explore the implications of solubility data in the context of drug discovery and development, offering insights into how this information can be leveraged for formulation and bioavailability enhancement.

Introduction to this compound and the Significance of Its Solubility

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and an acetyl group, suggests a compound with moderate polarity and the potential for hydrogen bonding. These structural features are key determinants of its solubility in various solvent systems.

In the realm of pharmaceutical sciences, solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug. Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for:

-

Early-Stage Drug Discovery: Assessing the compound's suitability for further development and identifying potential formulation challenges.

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing effective delivery systems to ensure adequate drug exposure.

This guide will provide the necessary tools for researchers to generate reliable solubility data for this compound, enabling informed decision-making throughout the research and development pipeline.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. The process of dissolution is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structural features of this compound—the polar carboxylic acid and acetyl groups, and the less polar chlorophenyl ring—suggest it will exhibit a range of solubilities in solvents of varying polarities.

The dissolution process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy change of the solution determines whether the dissolution process is endothermic or exothermic, which in turn influences how solubility changes with temperature.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through carefully designed experiments. Below are two widely accepted methods for determining the solubility of a compound like this compound.

Equilibrium Method (Shake-Flask Method)

The equilibrium or shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or a rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used for faster and more efficient separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Workflow for the Equilibrium Method:

Caption: Workflow of the Equilibrium Shake-Flask Method.

Polythermal Method (Temperature Variation Method)

The polythermal method is a dynamic approach where the temperature at which a solid dissolves completely in a solvent is determined. This method is particularly useful for generating solubility data at multiple temperatures more rapidly than the equilibrium method.

Experimental Protocol:

-

Preparation: Prepare several vials, each containing a known mass of this compound and a known volume of the solvent. The concentrations should span the expected solubility range at different temperatures.

-

Heating: Slowly heat the vials in a controlled manner (e.g., in a water bath with a programmable thermostat) while stirring.

-

Observation: Visually observe each vial to determine the temperature at which the last solid particle dissolves. This temperature is the saturation temperature for that specific concentration.

-

Data Plotting: Plot the concentration versus the saturation temperature to generate a solubility curve.

Workflow for the Polythermal Method:

Caption: Workflow of the Polythermal Method for Solubility Determination.

Data Presentation

The obtained solubility data should be meticulously recorded. Below is a template table for organizing your results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Analytical Method |

| Water | 25 | HPLC-UV | ||

| pH 7.4 Buffer | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| ... | ... | ... |

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. Understanding these can aid in solvent selection and formulation design.

-

pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. In acidic solutions (pH below its pKa), it will exist predominantly in its less soluble, neutral form. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate salt.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature. However, this must be determined experimentally.

-

Solvent Polarity: A systematic study using a range of solvents with varying polarities (e.g., water, alcohols, ketones, ethers, and hydrocarbons) will provide a comprehensive solubility profile.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies.

Applications in Drug Development

The solubility data for this compound is instrumental in several stages of drug development:

-

Lead Optimization: Comparing the solubility of different analogs can help in selecting candidates with more favorable physicochemical properties.

-

Preformulation Studies: The data guides the selection of excipients and the development of appropriate formulations (e.g., solutions, suspensions, or solid dispersions).

-

Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug according to the BCS, which helps in predicting its in vivo performance and can guide regulatory submissions.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to generate this critical information. The equilibrium and polythermal methods are robust techniques that, when executed with care, will yield accurate and reliable solubility data. A thorough understanding of the factors influencing solubility will further empower scientists to modulate this property for various applications, particularly in the context of pharmaceutical development. The generation of a comprehensive solubility profile for this compound is a crucial step in unlocking its full potential as a research compound or a future therapeutic agent.

A Technical Guide to the Spectroscopic Characterization of 4-Acetyl-2-chlorobenzoic Acid

Introduction: The Imperative for Structural Verification

4-Acetyl-2-chlorobenzoic acid (C₉H₇ClO₃, Molecular Weight: 198.60 g/mol ) is an organic compound that serves as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its precise molecular structure, featuring a carboxylic acid, a ketone, and a halogenated aromatic ring, dictates its chemical reactivity and suitability for these applications. Therefore, unambiguous structural confirmation through a combination of modern spectroscopic techniques is not merely a procedural step but a foundational requirement for its use in any research or development context.

This guide provides an in-depth framework for the acquisition and interpretation of the core spectroscopic data required to fully characterize this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and trustworthiness. While complete, verified spectra for this specific compound are not universally published, this guide will detail the expected spectral features based on its known structure and provide robust, standardized methodologies for their acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the carbon-hydrogen framework.[4][5]

¹H NMR Spectroscopy: Proton Environments

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum:

Based on the structure of this compound, we anticipate the following signals:

-

Aromatic Protons (3H): The trisubstituted benzene ring will exhibit three proton signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

The proton ortho to the electron-withdrawing carboxylic acid and meta to the acetyl group is expected to be the most downfield.

-

The proton ortho to the acetyl group will also be significantly downfield.

-

The proton ortho to the chlorine atom will be influenced by both halogen and acetyl groups.

-

The coupling patterns (splitting) will be complex, likely showing doublet of doublets or multiplets due to ortho and meta coupling.

-

-

Acetyl Protons (3H): A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group. Due to the proximity of the electron-withdrawing ketone, this signal is expected to appear around δ 2.5-2.7 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet, typically far downfield (δ 10-13 ppm). Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[6]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Cap the tube and gently invert to ensure homogeneity.

-

-

Instrument Setup (400 MHz Spectrometer Example): [8]

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.

-

Set acquisition parameters:

-

Pulse Angle: 45° (a good compromise for quantitative accuracy and speed).[9]

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration.[9]

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.[10]

-

-

-

Data Acquisition & Processing:

-

Initiate the acquisition by typing zg.

-

Once complete, perform a Fourier transform (efp).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratio of protons.[7]

-

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a direct map of the carbon skeleton, with each unique carbon atom typically producing a distinct signal.[11]

Predicted ¹³C NMR Spectrum:

For this compound, we expect to see 9 distinct carbon signals, as there are no planes of symmetry in the molecule.

-

Carbonyl Carbons (2 signals): The carboxylic acid carbonyl (R-C OOH) and the ketone carbonyl (R-C O-CH₃) will appear far downfield, typically in the δ 165-205 ppm range. The ketone carbonyl is generally further downfield than the acid carbonyl.[12]

-

Aromatic Carbons (6 signals): Six distinct signals are expected in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing substituents (carboxyl, acetyl, and chlorine) will have their chemical shifts significantly affected.

-

Methyl Carbon (1 signal): The acetyl methyl carbon (C H₃) will appear upfield, typically in the δ 20-30 ppm range.[12]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.[11]

-

Instrument Setup:

-

Utilize a standard proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum of singlets.[13]

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

The number of scans (ns) will need to be significantly higher than for ¹H NMR (e.g., 128 to 1024 or more) to achieve a good signal-to-noise ratio.[10]

-

A relaxation delay (d1) of 2 seconds is a standard starting point.[14]

-

-

Data Acquisition & Processing:

-

The process is analogous to ¹H NMR.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[8]

-

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]

Predicted IR Spectrum:

The structure of this compound contains several characteristic functional groups that will give rise to strong, identifiable absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | Carboxylic Acid | 2500-3300 |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=O Stretch | Ketone | 1680-1700 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Carboxylic Acid | 1210-1320 |

| C-Cl Stretch | Aryl Halide | 1000-1100 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[15]

-

Background Scan:

-

Sample Measurement:

-

Place a small amount of the solid this compound powder onto the crystal.

-

Use the built-in pressure clamp to ensure firm contact between the sample and the crystal surface.[15]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The software automatically performs the background subtraction.

-

Label the major peaks and compare their wavenumbers to correlation tables to confirm the presence of the expected functional groups.

-

Diagram of the Spectroscopic Analysis Workflow

Caption: A workflow diagram illustrating the integration of multiple spectroscopic techniques for complete structural elucidation.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing structural clues from fragmentation patterns.[4][18]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight is 198.60 g/mol .[1][3] Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion peak will appear as two peaks: one at m/z 198 (for C₉H₇³⁵ClO₃) and a second, smaller peak at m/z 200 (for C₉H₇³⁷ClO₃) with an intensity ratio of approximately 3:1.[19] This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

-

Key Fragmentation Patterns: EI is a "hard" ionization technique that causes fragmentation.[20] Expected fragments include:

-

[M-15]⁺: Loss of the acetyl methyl group (•CH₃).

-

[M-43]⁺: Loss of the acetyl group (•COCH₃).

-

[M-17]⁺ or [M-45]⁺: Loss of •OH or •COOH from the carboxylic acid group, which is common for benzoic acids.[21]

-

The fragment at m/z 139/141 (corresponding to the chlorobenzoyl cation) is also highly probable.

-

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a "soft" ionization technique that is excellent for determining the molecular weight of polar molecules like carboxylic acids, often with minimal fragmentation.[22][23]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Infusion:

-

The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.[24]

-

-

Ionization:

-

Data Acquisition:

-

Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻ at m/z 197/199.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation |

| ¹H NMR | Chemical Shifts (δ) | ~7.0-8.5 ppm (3H, m, Ar-H), ~10-13 ppm (1H, br s, COOH), ~2.5-2.7 ppm (3H, s, COCH₃) |

| Integration | 3 : 1 : 3 | |

| ¹³C NMR | Number of Signals | 9 |

| Chemical Shifts (δ) | ~165-205 ppm (2 x C=O), ~120-150 ppm (6 x Ar-C), ~20-30 ppm (1 x CH₃) | |

| FTIR | Key Peaks (cm⁻¹) | 2500-3300 (O-H), 1700-1725 (Acid C=O), 1680-1700 (Ketone C=O) |

| Mass Spec | Molecular Ion (M⁺) | m/z 198 and 200 (approx. 3:1 ratio) |

| Key Fragments | [M-15]⁺, [M-43]⁺, [M-45]⁺ |

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map the C-H framework and carbon backbone, FTIR confirms the presence and nature of key functional groups, and Mass Spectrometry verifies the molecular weight and the presence of the chlorine atom. By following the rigorous experimental protocols outlined in this guide, researchers can generate high-fidelity, trustworthy data, ensuring the unambiguous confirmation of the molecule's identity and purity, which is paramount for its application in scientific research and development.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 3. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vce.studypulse.au [vce.studypulse.au]

- 5. studyrocket.co.uk [studyrocket.co.uk]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. sites.bu.edu [sites.bu.edu]

- 10. uwyo.edu [uwyo.edu]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. bhu.ac.in [bhu.ac.in]

- 13. sc.edu [sc.edu]

- 14. epfl.ch [epfl.ch]

- 15. agilent.com [agilent.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. scienceready.com.au [scienceready.com.au]

- 19. Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. | Chegg.com [chegg.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a key chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring a carboxylic acid group, an acetyl moiety, and a chlorine atom on the benzene ring, provides multiple reactive sites for constructing more complex molecular architectures. This trifunctional nature makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₉H₇ClO₃[1][2][3] |

| Molecular Weight | 198.60 g/mol [1][2][3] |

| CAS Number | 115382-35-9[2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 168-172 °C[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol[1] |

| Purity | Typically ≥ 98%[1] |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in standard organic chemistry literature but can be inferred from established synthetic methodologies for related compounds. A plausible and efficient synthetic route involves a two-step process starting from 3-chlorotoluene: a Friedel-Crafts acylation followed by an oxidation reaction.

Step 1: Friedel-Crafts Acylation of 3-Chlorotoluene

The initial step involves the introduction of an acetyl group onto the 3-chlorotoluene ring via a Friedel-Crafts acylation reaction. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups favor the substitution at the 4-position, which is para to the methyl group and ortho to the chloro group.

Reaction: 3-Chlorotoluene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-4-methylacetophenone.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This activation is crucial for the electrophilic aromatic substitution to occur on the moderately activated toluene ring.

-

Solvent: An inert solvent, such as dichloromethane or 1,2-dichloroethane, is typically used to facilitate the reaction while not competing in the Friedel-Crafts reaction.

-

Temperature Control: The reaction is often carried out at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of 3-chloro-4-methylacetophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

-

Add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 3-chloro-4-methylacetophenone.

Step 2: Oxidation of 3-chloro-4-methylacetophenone

The second step involves the selective oxidation of the methyl group of 3-chloro-4-methylacetophenone to a carboxylic acid. This transformation is a common method for the synthesis of benzoic acid derivatives.

Reaction: 3-chloro-4-methylacetophenone is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate and sulfuric acid, to yield this compound.

Causality of Experimental Choices:

-

Oxidizing Agent (KMnO₄): Potassium permanganate is a powerful and relatively inexpensive oxidizing agent capable of converting an alkyl group on an aromatic ring to a carboxylic acid. The acetyl group is generally stable under these conditions.

-

Reaction Conditions: The reaction is typically carried out in an aqueous solution, often with the addition of a base to aid in the solubility of the organic substrate and to neutralize the acidic byproducts. The mixture is heated to drive the reaction to completion.

-

Workup: Acidification of the reaction mixture after filtration of the manganese dioxide byproduct is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylacetophenone (1.0 equivalent) and a solution of potassium permanganate (3.0-4.0 equivalents) in water.

-

Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH ~2), which will cause the precipitation of a white solid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

References

Methodological & Application

4-Acetyl-2-chlorobenzoic acid synthesis protocol

An Application Note for the Synthesis of 4-Acetyl-2-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, offers multiple reaction sites for building more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol is structured to not only provide procedural steps but also to explain the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the process.

Physicochemical Properties and Safety Overview

A summary of the key properties and hazard information for the target compound is essential for safe and effective handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-172 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [1] |

| CAS Number | 115382-35-9 | [1][2] |

GHS Hazard Statement: According to safety data, this compound is harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[2]

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[3][4] Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-chlorotoluene. This strategy leverages two cornerstone reactions in organic synthesis: the Friedel-Crafts acylation and the oxidation of a benzylic methyl group.

-

Step 1: Friedel-Crafts Acylation. This reaction introduces the acetyl group (-COCH₃) onto the aromatic ring of 2-chlorotoluene. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, yet also ortho, para-directing group. The combined directing effects and sterics favor acylation at the C4 position (para to the methyl group), yielding the key intermediate, 4-acetyl-2-chlorotoluene.

-

Step 2: Oxidation. The methyl group of the intermediate is then selectively oxidized to a carboxylic acid (-COOH) using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This transformation is a classic method for converting alkylbenzenes to benzoic acids and yields the final product.

The overall synthetic workflow is visualized below.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 4-Acetyl-2-chlorotoluene (Intermediate)

Reaction Principle: This step utilizes the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5] The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.[6][7]

Materials:

-

2-chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Place the entire apparatus in an ice bath.

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane (150 mL) followed by the portion-wise addition of anhydrous aluminum chloride (1.2 equivalents). Stir the resulting suspension and allow it to cool to 0-5 °C.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C.

-

Aromatic Addition: Add 2-chlorotoluene (1.0 equivalent) to the dropping funnel and introduce it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl (200 g ice, 20 mL HCl).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL portions).

-

Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes any remaining acid; effervescence will be observed.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-acetyl-2-chlorotoluene.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure intermediate.

Part B: Synthesis of this compound

Reaction Principle: This step involves the oxidation of the benzylic methyl group of the intermediate to a carboxylic acid. Potassium permanganate in an alkaline solution is a powerful oxidizing agent suitable for this transformation. The reaction proceeds until the characteristic purple color of the permanganate ion disappears, indicating its consumption.

Materials:

-

4-acetyl-2-chlorotoluene (from Part A)

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

pH paper or meter

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetyl-2-chlorotoluene (1.0 equivalent), sodium carbonate (1.2 equivalents), and deionized water (20 mL per gram of starting material).

-

Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (3.0 equivalents) in deionized water.

-

Reaction: Heat the flask containing the toluene derivative to reflux (approx. 100 °C). Once refluxing, add the KMnO₄ solution in small portions over 2-3 hours. The purple color should disappear after each addition before the next is made. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Completion: Continue heating at reflux for an additional 2-4 hours after the final addition of KMnO₄, or until the purple color permanently persists.

-

Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Precipitation: Cool the clear filtrate in an ice bath. Slowly and with stirring, acidify the filtrate by adding concentrated HCl dropwise until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture to obtain the final product as a white to off-white crystalline solid.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Purification of 4-Acetyl-2-chlorobenzoic Acid: A Comprehensive Guide for Researchers

This document provides detailed application notes and protocols for the purification of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical factor for successful downstream applications. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be robust and reproducible.

Introduction to this compound and the Importance of Purity

This compound (C₉H₇ClO₃, MW: 198.60 g/mol ) is a white to off-white crystalline solid.[1][2] Its structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| Melting Point | 168-172 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |

| pKa (estimated) | ~2.9 - 3.5 | Inferred from ortho-substituted benzoic acids.[3][4] |

The acidity of the carboxylic acid group, influenced by the electron-withdrawing chloro substituent in the ortho position, is a key property exploited in the purification process. Ortho-substituted benzoic acids are generally more acidic than benzoic acid itself due to the "ortho effect," which involves a combination of steric and electronic factors.[3] For instance, 2-chlorobenzoic acid has a pKa of 2.89, significantly lower than that of benzoic acid (4.20).[4][5] This enhanced acidity is fundamental to the design of efficient extraction protocols.

Common Impurities in the Synthesis of this compound

Understanding the potential impurities arising from the synthesis of this compound is crucial for selecting the appropriate purification strategy. Common synthetic routes include:

-

Friedel-Crafts acylation of 2-chlorotoluene followed by oxidation: This is a plausible and common route for such structures.

-

Oxidation of 4-acetyl-2-chlorotoluene: A direct oxidation of the methyl group.[6][7][8]

Based on these synthetic pathways, potential impurities may include:

-

Unreacted Starting Materials: 2-chlorotoluene or 4-acetyl-2-chlorotoluene.

-

Isomeric Impurities: Positional isomers formed during the Friedel-Crafts acylation, such as 3-acetyl-2-chlorobenzoic acid or 5-acetyl-2-chlorobenzoic acid.

-

Byproducts of Oxidation: Incomplete oxidation can lead to the presence of the corresponding alcohol (1-(3-chloro-4-(hydroxymethyl)phenyl)ethan-1-one) or aldehyde (2-chloro-4-acetylbenzaldehyde).

-

Over-acylation products: Although less common with acylation compared to alkylation, polysubstituted byproducts are a possibility.[9][10]

-

Residual catalysts and reagents: Lewis acids (e.g., AlCl₃) from the acylation step or oxidizing agents (e.g., KMnO₄, CrO₃).[11][12]

The following workflow provides a strategic approach to remove these impurities.

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This technique leverages the acidic nature of the carboxylic group to separate it from neutral and basic impurities.

Principle: this compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a prior wash with a dilute acid.

Materials:

-

Crude this compound

-

Diethyl ether or Ethyl acetate (organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-